3-Methyl-1-(methylsulfonyl)piperidine
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Overview
Description
3-Methyl-1-(methylsulfonyl)piperidine is a heterocyclic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of the methylsulfonyl group attached to the piperidine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(methylsulfonyl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Another method involves the use of a [3+3] cycloaddition strategy, where a suitable precursor undergoes cyclization to form the piperidine ring with the methylsulfonyl group already attached .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(methylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-Methyl-1-(methylsulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(methylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound without the methylsulfonyl group.
3-Methylpiperidine: Lacks the sulfonyl group but has a similar piperidine ring structure.
1-(Methylsulfonyl)piperidine: Similar structure but without the methyl group on the piperidine ring.
Uniqueness
3-Methyl-1-(methylsulfonyl)piperidine is unique due to the presence of both the methyl and methylsulfonyl groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C7H15NO2S |
---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
3-methyl-1-methylsulfonylpiperidine |
InChI |
InChI=1S/C7H15NO2S/c1-7-4-3-5-8(6-7)11(2,9)10/h7H,3-6H2,1-2H3 |
InChI Key |
LCTNPUZDOIMCGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C |
Origin of Product |
United States |
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